
2-Methoxyphenol-3,4,5,6-d4,OD
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Overview
Description
2-Methoxyphenol-3,4,5,6-d4,OD (CAS: 126840-02-6) is a deuterium-labeled isotopologue of guaiacol (2-methoxyphenol), where four hydrogen atoms on the aromatic ring (positions 3, 4, 5, and 6) and the hydroxyl (-OH) hydrogen are replaced with deuterium (D). Its molecular formula is C₇H₃D₅O₂, with a molecular weight of 129.16 g/mol . This compound is synthesized to ≥98 atom% deuterium purity, ensuring minimal isotopic interference in analytical applications.
As a stable isotope-labeled internal standard, it is extensively used in gas chromatography-mass spectrometry (GC-MS) for quantifying volatile phenols in complex matrices like wine. Its deuterated structure allows precise correction for matrix effects and ionization efficiency variations during analysis . Major suppliers include Shanghai Anpel (China) and CymitQuimica (Spain), offering the compound in 0.25–1 g quantities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxyphenol-3,4,5,6-d4,OD typically involves the deuteration of 2-methoxyphenol. This process can be achieved through several methods, including:
Catalytic Exchange: Using a deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) to replace hydrogen atoms with deuterium.
Chemical Exchange: Utilizing deuterated reagents such as deuterated methanol (CD3OD) in the presence of a base to facilitate the exchange of hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of this compound involves scaling up the catalytic or chemical exchange processes. The reaction conditions are optimized to ensure high yield and purity of the deuterated compound. The process typically includes:
Reaction Optimization: Adjusting temperature, pressure, and catalyst concentration to maximize deuterium incorporation.
Purification: Using techniques such as distillation or chromatography to isolate the pure deuterated product.
Chemical Reactions Analysis
Types of Reactions
2-Methoxyphenol-3,4,5,6-d4,OD undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form deuterated quinones.
Reduction: Reduction reactions can convert it back to its corresponding deuterated alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are employed under controlled conditions to achieve substitution.
Major Products Formed
Oxidation: Deuterated quinones.
Reduction: Deuterated alcohols.
Substitution: Various deuterated aromatic compounds depending on the substituent introduced.
Scientific Research Applications
Chemical Research and Synthesis
Isotopic Labeling in Organic Chemistry
- The compound serves as a tracer in organic synthesis and mechanistic studies. The deuterated form allows researchers to track reaction pathways and intermediates through techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) .
Polymerization Studies
- 2-Methoxyphenol-3,4,5,6-d4 is utilized as a polymerization inhibitor in the production of various polymers. Its presence can help control the polymerization process of acrylates and styrene monomers, preventing unwanted side reactions .
Pharmaceutical Applications
Dermatological Uses
- Similar to its non-deuterated counterpart, 2-methoxyphenol is employed in dermatology for skin depigmentation treatments. It is often combined with other agents like tretinoin to enhance efficacy against conditions such as melasma and liver spots . The isotopic variant may provide insights into the pharmacokinetics and metabolism of these formulations.
Antioxidant Research
- The compound has been studied for its potential antioxidant properties. Research indicates that phenolic compounds can scavenge free radicals effectively, making them candidates for therapeutic applications in oxidative stress-related diseases .
Analytical Chemistry
Gas Chromatography and Mass Spectrometry
- 2-Methoxyphenol-3,4,5,6-d4 is frequently used as an internal standard in analytical methods such as gas chromatography coupled with mass spectrometry (GC-MS). This application is crucial for quantifying other compounds in complex mixtures, particularly in tobacco flavoring analysis .
Environmental Studies
Pollution Monitoring
- The compound can be used in environmental chemistry to trace pollutants or study the degradation pathways of phenolic compounds in ecosystems. Its isotopic labeling aids in understanding the fate of organic pollutants in soil and water systems .
Case Studies
Mechanism of Action
The mechanism of action of 2-Methoxyphenol-3,4,5,6-d4,OD involves its interaction with molecular targets through its deuterated isotopes. The deuterium atoms provide a unique signature that can be detected using various analytical techniques, allowing researchers to track the compound’s behavior and interactions in different environments. This isotopic labeling helps in understanding the molecular pathways and targets involved in its effects .
Comparison with Similar Compounds
Deuterated phenolic compounds are critical in analytical chemistry for their role as internal standards. Below is a detailed comparison of 2-Methoxyphenol-3,4,5,6-d4,OD with structurally analogous compounds:
Table 1: Comparison of Deuterated Phenolic Compounds
Key Differences and Implications
Substituent Position: The methoxy group in 2-Methoxyphenol-d4,OD is at the ortho position (C2), whereas 4-Methoxyphenol-d4,OD has it at the para position (C4). This affects chromatographic retention times and fragmentation patterns in MS . Ethyl and nonyl substituents (e.g., 4-Ethylphenol-d4,OD) increase hydrophobicity, making them suitable for lipid-rich matrices .
Deuterium Labeling Strategy: Compounds labeled with deuterium on the aromatic ring and hydroxyl group (-OD) (e.g., 2-Methoxyphenol-d4,OD) minimize hydrogen-deuterium exchange in protic solvents, ensuring stable quantification . Ring-only deuterated analogs (e.g., 2-Chlorophenol-d4) may require additional corrections due to partial H/D exchange .
Analytical Sensitivity: 2-Methoxyphenol-d4,OD exhibits a lower limit of quantification (0.5 µg/L) in wine compared to non-deuterated guaiacol, due to reduced matrix interference .
Critical Notes
Deuterium Stability: The -OD group in 2-Methoxyphenol-d4,OD resists exchange in acidic conditions (pH < 3), critical for wine analysis .
Purity Requirements : ≥98% deuterium enrichment is essential to avoid isotopic dilution errors in quantification .
Cost and Availability: Deuterated phenols are cost-prohibitive for routine use (e.g., 500 mg of 4-Ethylphenol-d4,OD costs ~€433), limiting their adoption in low-budget labs .
Biological Activity
2-Methoxyphenol-3,4,5,6-d4,OD (commonly referred to as Guaiacol-d4) is a deuterium-labeled derivative of guaiacol. This compound has gained attention for its biological activities, particularly in anti-inflammatory and antioxidant contexts. Below is a detailed analysis of its biological activity based on available research.
Anti-inflammatory Properties
- Mechanism : Guaiacol-d4 inhibits lipopolysaccharide (LPS)-stimulated cyclooxygenase-2 (COX-2) expression. COX-2 is an enzyme associated with inflammation and pain responses. Additionally, it suppresses NF-κB activation, a key regulator of inflammatory pathways .
- Applications : These properties suggest potential therapeutic uses in inflammatory diseases such as arthritis or inflammatory bowel disorders.
Antioxidant Activity
- Radical Scavenging : The compound demonstrates significant antioxidant activity by scavenging free radicals and reducing oxidative stress markers. This activity is attributed to its phenolic structure, which facilitates electron donation to neutralize reactive oxygen species (ROS) .
- Potential Benefits : Antioxidants like Guaiacol-d4 may protect against oxidative damage implicated in aging, cardiovascular diseases, and neurodegenerative disorders.
Deuterium Labeling
Deuteration enhances the pharmacokinetic profile of Guaiacol-d4:
- Metabolic Stability : Deuterium substitution reduces the rate of metabolic oxidation at specific sites in the molecule, prolonging its half-life.
- Drug Development : This property makes it valuable as a tracer in pharmacokinetic studies and as a candidate for drug development due to improved bioavailability .
In Vitro Studies
- COX-2 Inhibition Assay : Experiments demonstrated that Guaiacol-d4 effectively reduced COX-2 expression in LPS-stimulated cell models. The inhibition was dose-dependent, with IC50 values comparable to other anti-inflammatory agents .
- NF-κB Pathway Analysis : Using transcriptomic approaches, Guaiacol-d4 was shown to downregulate genes involved in the NF-κB pathway, further confirming its anti-inflammatory potential .
Antioxidant Assays
The compound's antioxidant capacity was evaluated using:
- DPPH Radical Scavenging Assay : Showed strong radical neutralization activity.
- ABTS Assay : Demonstrated high efficacy in scavenging ABTS radicals.
- Ferric Reducing Antioxidant Power (FRAP) : Indicated significant reducing power relative to standard antioxidants like Trolox .
4. Comparative Analysis with Similar Compounds
Therapeutic Uses
- Inflammatory Disorders : Its ability to inhibit COX-2 and NF-κB makes it a candidate for treating chronic inflammatory conditions.
- Oxidative Stress Management : May be used in formulations aimed at mitigating oxidative damage in diseases like Alzheimer's or Parkinson's.
Research Tool
Guaiacol-d4 serves as a stable isotope-labeled compound for studying metabolic pathways and drug interactions.
6. Data Summary Table
Properties
Molecular Formula |
C7H8O2 |
---|---|
Molecular Weight |
129.17 g/mol |
IUPAC Name |
1,2,3,4-tetradeuterio-5-deuteriooxy-6-methoxybenzene |
InChI |
InChI=1S/C7H8O2/c1-9-7-5-3-2-4-6(7)8/h2-5,8H,1H3/i2D,3D,4D,5D/hD |
InChI Key |
LHGVFZTZFXWLCP-MDXQMYCFSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])O[2H])OC)[2H])[2H] |
Canonical SMILES |
COC1=CC=CC=C1O |
Origin of Product |
United States |
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